![molecular formula C17H19ClN2O4S B300448 Cambridge id 6451867](/img/structure/B300448.png)
Cambridge id 6451867
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cambridge id 6451867 is a compound that has gained significant attention in the scientific community due to its potential applications in scientific research. This compound belongs to the class of small molecules and is used as a research tool in various fields of biology and chemistry.
Wirkmechanismus
The mechanism of action of Cambridge id 6451867 is not fully understood. However, it is believed to work by binding to specific proteins and altering their activity. This, in turn, affects various cellular processes, leading to changes in cellular behavior and function.
Biochemical and Physiological Effects:
Cambridge id 6451867 has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes, modulate protein-protein interactions, and affect cell signaling pathways. The compound has also been shown to have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
The use of Cambridge id 6451867 in lab experiments has several advantages. It is a highly specific research tool that allows researchers to study specific cellular processes and pathways. The compound is also easy to use and has a long shelf life, making it a cost-effective research tool. However, there are also limitations to the use of Cambridge id 6451867. The compound may not be suitable for all research applications, and its effects may vary depending on the cellular context.
Zukünftige Richtungen
There are several future directions for the use of Cambridge id 6451867 in scientific research. One area of interest is the development of new drugs based on the compound's structure and activity. Another area of interest is the study of the compound's effects on specific cellular processes and pathways. Further research is also needed to fully understand the mechanism of action of Cambridge id 6451867 and its potential applications in various fields of biology and chemistry.
Conclusion:
In conclusion, Cambridge id 6451867 is a compound that has significant potential as a research tool in various fields of biology and chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the compound's potential applications and to develop new drugs based on its structure and activity.
Synthesemethoden
The synthesis of Cambridge id 6451867 is a complex process that involves several steps. The compound is synthesized using a combination of organic chemistry techniques such as coupling reactions, hydrogenation, and purification. The final product is obtained in high purity, which is essential for its use in scientific research.
Wissenschaftliche Forschungsanwendungen
Cambridge id 6451867 is used as a research tool in various fields of biology and chemistry. It has been shown to be effective in studying protein-protein interactions, enzyme activity, and cell signaling pathways. The compound is also used in drug discovery research as a lead compound for the development of new drugs.
Eigenschaften
Produktname |
Cambridge id 6451867 |
---|---|
Molekularformel |
C17H19ClN2O4S |
Molekulargewicht |
382.9 g/mol |
IUPAC-Name |
N-[(4-chlorophenyl)methyl]-2-(3-methoxy-N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C17H19ClN2O4S/c1-24-16-5-3-4-15(10-16)20(25(2,22)23)12-17(21)19-11-13-6-8-14(18)9-7-13/h3-10H,11-12H2,1-2H3,(H,19,21) |
InChI-Schlüssel |
YHEPQEICIAQGEA-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N(CC(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C |
Kanonische SMILES |
COC1=CC=CC(=C1)N(CC(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.